molecular formula C9H10N2O2 B1363392 (6-methoxy-1H-benzimidazol-2-yl)methanol CAS No. 20033-99-2

(6-methoxy-1H-benzimidazol-2-yl)methanol

Cat. No. B1363392
CAS RN: 20033-99-2
M. Wt: 178.19 g/mol
InChI Key: VFKGGGIPGOQNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-methoxy-1H-benzimidazol-2-yl)methanol” is a chemical compound with the empirical formula C9H10N2O2 . It is used in the preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole via methanesulfonylation .


Molecular Structure Analysis

The molecule of the title compound is almost planar . The dihedral angle between the 6-methyl-1H-benzimidazole plane and the 2-methoxyphenol plane is 6.9(2)° . An intramolecular O-H⋯N hydrogen bond is present .


Physical And Chemical Properties Analysis

“(6-methoxy-1H-benzimidazol-2-yl)methanol” has a molecular weight of 178.19 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass is 178.074227566 g/mol .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Spectroscopy: The compound (6-methoxy-1H-benzimidazol-2-yl)methanol and similar benzimidazole derivatives have been extensively studied for their synthesis and spectroscopic properties. For instance, the synthesis and spectroscopic analysis, including X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy, of 1-Methyl-2-(2′-hydroxy-4′-methoxyphenyl)benzimidazole, a related compound, have been explored to understand their structural and electronic properties (Saral, Özdamar, & Uçar, 2017).

Photochemical Reactions

  • Photoreactions with Singlet Oxygen: Photooxidation reactions involving benzimidazole derivatives, like 2-(4-thiazolyl)-1H-benzimidazole, in methanol have been investigated. This study provides insights into the photochemical behavior of benzimidazoles in the presence of photosensitizers (Mahran, Sidky, & Wamhoff, 1983).

Environmental Applications

  • Corrosion Protection: Benzimidazole derivatives have been examined for their potential in corrosion protection. For instance, studies on the self-assembled monolayer of 5-methoxy-2-(octadecylthio)benzimidazole for the corrosion protection of copper reveal significant insights. These compounds form protective layers, inhibiting corrosion in metal surfaces (Rao, Iqbal, & Sreedhar, 2010).

Biomedical Research

  • Antimicrobial Activities: The antimicrobial potential of benzimidazole derivatives has been a subject of research. Compounds like 5,6-dichloro-1H-benzimidazole-2-carboxamides have shown promising inhibitory activity against various bacteria and fungi, demonstrating the potential of benzimidazole derivatives in medical applications (Özden, Usta, Altanlar, & Göker, 2011).

Catalytic Applications

  • Catalysis in Organic Synthesis: Benzimidazole derivatives have been employed as catalysts in various chemical reactions. For instance, the encapsulation of molybdenum(VI) complex with a benzimidazole ligand in zeolite Y has shown effectiveness in the oxidation of primary alcohols and hydrocarbons, highlighting the role of benzimidazole derivatives in catalysis (Ghorbanloo & Alamooti, 2017).

Safety And Hazards

“(6-methoxy-1H-benzimidazol-2-yl)methanol” is classified as Eye Dam. 1 according to GHS classification . The hazard statements include H318, and the precautionary statements include P280 - P305 + P351 + P338 .

properties

IUPAC Name

(6-methoxy-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-6-2-3-7-8(4-6)11-9(5-12)10-7/h2-4,12H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKGGGIPGOQNRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356126
Record name (6-Methoxy-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-methoxy-1H-benzimidazol-2-yl)methanol

CAS RN

20033-99-2
Record name 6-Methoxy-1H-benzimidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20033-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxy-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20033-99-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-methoxy-1H-benzimidazol-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(6-methoxy-1H-benzimidazol-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
(6-methoxy-1H-benzimidazol-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(6-methoxy-1H-benzimidazol-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(6-methoxy-1H-benzimidazol-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(6-methoxy-1H-benzimidazol-2-yl)methanol

Citations

For This Compound
2
Citations
L Labanauskas, V Dudutiene… - … : Online Journal of …, 2012 - search.ebscohost.com
Electrophilic substitution reactions in [1, 2, 3] thiadiazolo [3, 4-c] benzimidazoles and [1, 2, 3, 5] thiatriazolo [3, 4-c] benzimidazoles and the cyclisation reactions of 5 (6)-substituted N-…
Number of citations: 2 search.ebscohost.com
J Sudzius, D Matulis, R Striela, A Zilinskasb - ARKIVOC, 2012 - arkat-usa.org
Electrophilic substitution reactions in [1, 2, 3] thiadiazolo [3, 4-c] benzimidazoles and [1, 2, 3, 5] thiatriazolo [3, 4-c] benzimidazoles and the cyclisation reactions of 5 (6)-substituted N-…
Number of citations: 3 www.arkat-usa.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.